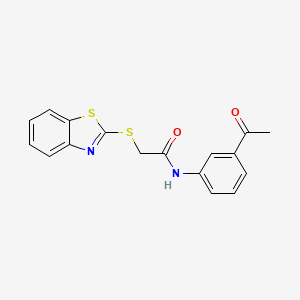
4-Oxo-6-(propan-2-yl)-3-propylcyclohexane-1,1,2,2-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2-TRICYANO-3-ISOPROPYL-5-OXO-6-PROPYLCYCLOHEXYL CYANIDE is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and a cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-TRICYANO-3-ISOPROPYL-5-OXO-6-PROPYLCYCLOHEXYL CYANIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of cyano groups through nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,2,2-TRICYANO-3-ISOPROPYL-5-OXO-6-PROPYLCYCLOHEXYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where cyano groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium cyanide or potassium cyanide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
1,2,2-TRICYANO-3-ISOPROPYL-5-OXO-6-PROPYLCYCLOHEXYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,2,2-TRICYANO-3-ISOPROPYL-5-OXO-6-PROPYLCYCLOHEXYL CYANIDE exerts its effects involves interactions with specific molecular targets. The cyano groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2,4,6-Tricyano-1,3,5-triazine: Known for its use in synthesizing carbon nitrides.
1,3,5-Tricyanobenzene: Used in the formation of dimeric dianions.
Uniqueness
1,2,2-TRICYANO-3-ISOPROPYL-5-OXO-6-PROPYLCYCLOHEXYL CYANIDE is unique due to its specific structural features, such as the isopropyl and propyl groups attached to the cyclohexyl ring
属性
分子式 |
C16H18N4O |
|---|---|
分子量 |
282.34 g/mol |
IUPAC 名称 |
4-oxo-6-propan-2-yl-3-propylcyclohexane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C16H18N4O/c1-4-5-12-14(21)6-13(11(2)3)16(9-19,10-20)15(12,7-17)8-18/h11-13H,4-6H2,1-3H3 |
InChI 键 |
GOOSRBXROIWFPI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(=O)CC(C(C1(C#N)C#N)(C#N)C#N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B14949431.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)

![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)
![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)

![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)

![N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B14949506.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)
